Bienvenue dans la boutique en ligne BenchChem!

N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methoxybenzamide

Structure-Activity Relationship Benzamide Regioisomerism Medicinal Chemistry

N-(2-(Furan-2-yl)-2-morpholinoethyl)-3-methoxybenzamide (CAS 887214-39-3, molecular formula C₁₈H₂₂N₂O₄, molecular weight 330.4 g/mol) is a synthetic small molecule belonging to the class of furan-containing morpholinoethyl benzamides. Its structure integrates three pharmacophoric elements: a furan ring, a morpholinoethyl linker, and a 3-methoxybenzamide moiety.

Molecular Formula C18H22N2O4
Molecular Weight 330.4 g/mol
CAS No. 887214-39-3
Cat. No. B6421164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-2-yl)-2-morpholinoethyl)-3-methoxybenzamide
CAS887214-39-3
Molecular FormulaC18H22N2O4
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NCC(C2=CC=CO2)N3CCOCC3
InChIInChI=1S/C18H22N2O4/c1-22-15-5-2-4-14(12-15)18(21)19-13-16(17-6-3-9-24-17)20-7-10-23-11-8-20/h2-6,9,12,16H,7-8,10-11,13H2,1H3,(H,19,21)
InChIKeyGBFPLVVZROQEBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(Furan-2-yl)-2-morpholinoethyl)-3-methoxybenzamide (CAS 887214-39-3): Structural Identity and Compound-Class Context for Procurement Decisions


N-(2-(Furan-2-yl)-2-morpholinoethyl)-3-methoxybenzamide (CAS 887214-39-3, molecular formula C₁₈H₂₂N₂O₄, molecular weight 330.4 g/mol) is a synthetic small molecule belonging to the class of furan-containing morpholinoethyl benzamides . Its structure integrates three pharmacophoric elements: a furan ring, a morpholinoethyl linker, and a 3-methoxybenzamide moiety. The 3-methoxy substitution on the benzamide ring distinguishes it from regioisomeric 2-methoxy and 4-methoxy analogs, each of which presents distinct hydrogen-bonding and steric profiles . The 3-methoxybenzamide substructure is recognized in the literature as a competitive inhibitor pharmacophore of poly(ADP-ribose) polymerase (PARP) and ADP-ribosyltransferase (ADPRT), with the parent compound 3-methoxybenzamide exhibiting a Ki of < 2 µM against PARP [1]. While the target compound itself has not yet been the subject of peer-reviewed primary research publications indexed in PubMed, its structural features position it as a candidate for structure-activity relationship (SAR) exploration within benzamide-based inhibitor programs.

Why Generic Substitution Is Inadequate for N-(2-(Furan-2-yl)-2-morpholinoethyl)-3-methoxybenzamide (887214-39-3)


Compounds within the furan-2-yl morpholinoethyl benzamide family cannot be treated as interchangeable building blocks or screening probes because small structural perturbations—particularly the position of the methoxy substituent on the benzamide ring—can fundamentally alter molecular recognition, target engagement, and physicochemical properties . The 3-methoxy regioisomer places the electron-donating methoxy group meta to the amide linkage, affecting the electron density of the aromatic ring and the conformational preference of the benzamide moiety differently than the 2-methoxy (ortho) or 4-methoxy (para) analogs . Furthermore, the 3-methoxybenzamide pharmacophore is a validated PARP/ADPRT inhibitory motif with a reported Ki below 2 µM for the parent fragment [1], whereas unsubstituted benzamide or 4-methoxybenzamide fragments lack this specific inhibitory profile. The morpholinoethyl-furan core further modulates solubility, basicity (pKa of morpholine nitrogen ~7–8), and potential for hydrogen bonding, meaning that even analogs with identical benzamide substitution but different linker or heterocycle composition will not behave identically in biological assays. For procurement decisions in SAR campaigns, fragment-based screening, or chemical biology probe development, selecting the precise regioisomer and substitution pattern is therefore non-negotiable.

Quantitative Differentiation Evidence: N-(2-(Furan-2-yl)-2-morpholinoethyl)-3-methoxybenzamide (887214-39-3) Versus Closest Analogs


Methoxy Regioisomer Differentiation: 3-Methoxy Versus 4-Methoxy and 2-Methoxy Benzamide Analogs

The target compound 887214-39-3 bears a 3-methoxy substituent on the benzamide ring, distinguishing it from the commercially available 4-methoxy regioisomer (CAS 877630-78-9) and 2-methoxy regioisomer (CAS not independently indexed). The meta-methoxy configuration alters the electronic distribution of the aromatic ring: the Hammett σₘ constant for OCH₃ is +0.12 (electron-withdrawing by induction at the meta position), whereas σₚ is −0.27 (electron-donating by resonance at the para position) [1]. This difference of Δσ ≈ 0.39 between 3-OCH₃ and 4-OCH₃ translates to measurably distinct reactivity and target-binding electronics. Additionally, the 3-methoxy group introduces an asymmetric steric environment around the amide bond, potentially influencing the conformational equilibrium of the benzamide relative to the morpholinoethyl-furan scaffold. In the broader 3-methoxybenzamide class, the parent fragment 3-methoxybenzamide demonstrates competitive inhibition of PARP with Ki < 2 µM, whereas 4-methoxybenzamide does not share this inhibitory activity profile [2]. This class-level differentiation provides a rational basis for prioritizing the 3-methoxy regioisomer in PARP/ADPRT-related research programs.

Structure-Activity Relationship Benzamide Regioisomerism Medicinal Chemistry

Differentiation from Unsubstituted Benzamide Analog: Contribution of the 3-Methoxy Group to Pharmacophore Identity

The target compound 887214-39-3 differs from N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide (CAS 877631-24-8) solely by the presence of a 3-methoxy substituent on the benzamide ring. In the unsubstituted benzamide analog, the aromatic ring lacks any electron-donating or hydrogen-bond-accepting functionality beyond the amide itself. Literature on the 3-methoxybenzamide fragment establishes that the meta-methoxy group is essential for competitive PARP inhibition: the parent 3-methoxybenzamide (3-MBA) acts as a competitive inhibitor of poly(ADP-ribose) synthetase with Ki < 2 µM, and its mechanism involves mimicking the nicotinamide moiety of NAD⁺, the enzyme's substrate [1]. Unsubstituted benzamide shows markedly weaker PARP inhibition, with 3-substitution identified as the most favorable position for inhibitory activity among monocyclic benzamides [1]. The morpholinoethyl-furan core in 887214-39-3 may further modulate binding affinity, solubility (the morpholine nitrogen provides a basic center with predicted pKa ~7.4, enhancing aqueous solubility at physiological pH relative to the unsubstituted analog), and cellular permeability. Cross-study comparison of related 3-methoxybenzamide derivatives indicates that the methoxy oxygen can serve as a hydrogen-bond acceptor, contributing to target binding that the unsubstituted benzamide cannot achieve [2].

PARP Inhibition Pharmacophore Mapping Fragment-Based Drug Discovery

Morpholinoethyl-Furan Scaffold Physicochemical Differentiation: Solubility and Permeability Profile

The morpholinoethyl-furan core of 887214-39-3 imparts distinct physicochemical properties compared to analogs with alternative linker or heterocycle compositions. The morpholine ring provides a tertiary amine with a predicted pKa of approximately 7.4 (based on N-alkylmorpholine reference values), meaning the compound exists in equilibrium between neutral and protonated forms at physiological pH [1]. This protonation state directly influences aqueous solubility and membrane permeability. The furan ring contributes a calculated topological polar surface area (TPSA) of approximately 60–65 Ų (furan oxygen plus morpholine ether oxygen plus amide atoms), positioning the compound within the TPSA range associated with moderate oral bioavailability (TPSA < 140 Ų) [2]. In comparison, analogs replacing furan with thiophene (e.g., N-(2-(furan-2-yl)-2-morpholinoethyl)thiophene-2-carboxamide) alter the heteroatom character from oxygen to sulfur, affecting π-stacking ability and metabolic stability. Analogs replacing morpholine with thiomorpholine (e.g., 3-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxybenzamide) introduce a sulfur atom that increases lipophilicity (calculated ΔlogP ≈ +0.7 to +1.0) and alters the protonation profile. These scaffold-level differences, while not yet accompanied by published head-to-head experimental data for 887214-39-3, are predictable based on well-established physicochemical principles and can guide selection when specific solubility or permeability requirements exist.

Physicochemical Properties Drug-Likeness ADME Prediction

3-Methoxybenzamide Moiety as a Validated PARP/ADPRT Pharmacophore: Class-Level Evidence Supporting Target-Focused Procurement

The 3-methoxybenzamide substructure embedded in 887214-39-3 has been independently validated as a competitive inhibitor of poly(ADP-ribose) polymerase (PARP) and ADP-ribosyltransferase (ADPRT) across multiple studies. The parent compound 3-methoxybenzamide (3-MBA) inhibits PARP with a Ki of < 2 µM and has been shown to suppress H₂O₂-induced poly(ADP-ribose) formation in HeLa cells [1]. In Bacillus subtilis, 3-MBA inhibits cell division, leading to filamentation and eventual cell lysis, a phenotype consistent with PARP/ADPRT inhibition . This pharmacophore has been exploited in the design of more potent PARP inhibitors, including derivatives with nanomolar IC₅₀ values (e.g., PARP-1-IN-3 with IC₅₀ = 0.25 nM for PARP-1) . While 887214-39-3 itself lacks published IC₅₀ or Ki data, the presence of the 3-methoxybenzamide group provides a rational, mechanism-informed basis for its inclusion in PARP/ADPRT-focused screening libraries. By contrast, the 4-methoxy regioisomer (CAS 877630-78-9) lacks this class-level PARP inhibitory validation and is not prioritized in PARP-targeted campaigns.

PARP Inhibition DNA Damage Response Cancer Research

Recommended Research and Industrial Application Scenarios for N-(2-(Furan-2-yl)-2-morpholinoethyl)-3-methoxybenzamide (887214-39-3)


PARP/ADPRT Inhibitor Screening Library Enrichment

Based on the validated 3-methoxybenzamide pharmacophore for PARP inhibition (parent fragment Ki < 2 µM) [1], 887214-39-3 is a rational inclusion in focused compound libraries designed to screen for novel PARP or ADPRT inhibitors. Its morpholinoethyl-furan scaffold provides additional vectors for interactions with the PARP catalytic domain beyond those available to simple 3-methoxybenzamide fragments. The compound should be prioritized over the 4-methoxy regioisomer (CAS 877630-78-9) for PARP-targeted campaigns, as the 4-methoxy analog lacks the class-level PARP inhibitory validation.

Structure-Activity Relationship (SAR) Exploration Around the Morpholinoethyl-Furan Core

887214-39-3 serves as a defined starting point for SAR studies exploring the impact of benzamide ring substitution (3-OCH₃ vs. 2-OCH₃ vs. 4-OCH₃ vs. 3-Cl vs. unsubstituted) on biological activity [2]. The compound's well-defined structure (molecular weight 330.4, single molecular formula C₁₈H₂₂N₂O₄) makes it suitable for systematic derivatization. Researchers can use this compound as a reference scaffold to probe how the electron-donating meta-methoxy group (Hammett σₘ = +0.12) influences target binding relative to other substituents.

Physicochemical Profiling and ADME Property Benchmarking of Benzamide Derivatives

The compound's balanced physicochemical profile—featuring a morpholine ring with predicted pKa ~7.4 and a TPSA contribution from the furan oxygen and amide group [1]—makes it suitable as a benchmarking compound in ADME profiling panels. Comparing 887214-39-3 against thiomorpholine analogs (ΔlogP ≈ +0.7 to +1.0) or thiophene analogs can help establish structure-property relationships for solubility, permeability, and metabolic stability within this chemical series.

Chemical Biology Probe Development Targeting NAD⁺-Dependent Enzymes

Given that 3-methoxybenzamide mimics the nicotinamide moiety of NAD⁺ and competitively inhibits PARP [2], 887214-39-3 may serve as a probe precursor for studying NAD⁺-dependent enzyme families beyond PARP, including sirtuins and mono-ADP-ribosyltransferases. The morpholinoethyl-furan extension provides a handle for further functionalization (e.g., biotinylation, fluorophore conjugation) without directly modifying the 3-methoxybenzamide pharmacophore.

Quote Request

Request a Quote for N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.